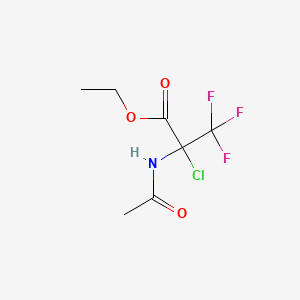

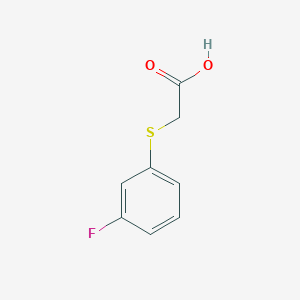

![molecular formula C9H7N3O2 B3041670 (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid CAS No. 335030-65-4](/img/structure/B3041670.png)

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid

Übersicht

Beschreibung

“(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid” is a compound that contains an imidazo[4,5-b]pyridine moiety. Imidazo[4,5-b]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[4,5-b]pyridine from readily available starting materials . This includes methods such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[4,5-b]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[4,5-b]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid, focusing on six unique applications:

Pharmaceutical Development

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid is a significant compound in pharmaceutical research due to its potential therapeutic properties. It has been studied for its role in developing drugs targeting various diseases, including cancer, cardiovascular diseases, and inflammatory conditions . Its unique structure allows for the modulation of biological pathways, making it a valuable scaffold in drug design.

Anticancer Agents

This compound has shown promise as a precursor for anticancer agents. Its derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The imidazo[4,5-b]pyridine core is particularly effective in targeting specific enzymes and receptors involved in cancer progression.

Optoelectronic Materials

In materials science, (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid is explored for its optoelectronic properties. Its derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound’s ability to emit light and conduct electricity makes it suitable for these applications, contributing to advancements in display and solar cell technologies.

Biological Imaging

The compound is also utilized in biological imaging due to its fluorescent properties. It can be used as a fluorescent probe in confocal microscopy and other imaging techniques to visualize cellular processes and structures . This application is crucial for understanding cellular mechanisms and diagnosing diseases at the molecular level.

Sensor Development

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid derivatives are employed in the creation of chemical sensors. These sensors can detect various analytes, including metal ions and organic molecules, with high sensitivity and specificity . This application is vital in environmental monitoring, medical diagnostics, and industrial processes.

Anti-inflammatory Agents

Research has shown that derivatives of this compound possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Zukünftige Richtungen

The future directions for research on “(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid” and related compounds could involve the development of new synthetic methodologies, the exploration of their potential applications in medicinal chemistry and material science, and the investigation of their physical and chemical properties .

Eigenschaften

IUPAC Name |

(E)-3-(1H-imidazo[4,5-b]pyridin-6-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-8(14)2-1-6-3-7-9(10-4-6)12-5-11-7/h1-5H,(H,13,14)(H,10,11,12)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDBUAOMYBSWKN-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC2=C1NC=N2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)

![Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041592.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)

![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)

![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)

![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)